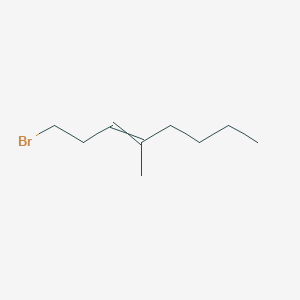
1-Bromo-4-methyloct-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methyloct-3-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a bromine atom and a double bond within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyloct-3-ene can be synthesized through several methods. One common approach involves the bromination of 4-methyloct-3-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) under light or heat to facilitate the formation of the bromine radical .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methyloct-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form dihalides or haloalkanes.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium tert-butoxide: Used for elimination reactions.
Hydrogen halides (HBr): Used for addition reactions.
Major Products Formed:
Alcohols and Ethers: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Dihalides and Haloalkanes: Formed through addition reactions.
Scientific Research Applications
1-Bromo-4-methyloct-3-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methyloct-3-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For example, in bromination reactions, the formation of a bromine radical initiates the reaction, leading to the substitution of a hydrogen atom with a bromine atom . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Comparison with Similar Compounds
1-Bromo-3-methylbut-2-ene: Another brominated alkene with similar reactivity but different molecular structure.
4-Bromo-3-methylbut-1-ene: A compound with a similar bromine and double bond arrangement but different carbon chain length.
Uniqueness: 1-Bromo-4-methyloct-3-ene is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its longer carbon chain and the position of the bromine atom and double bond make it suitable for specific synthetic applications that other similar compounds may not fulfill.
Properties
CAS No. |
64286-69-7 |
|---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-bromo-4-methyloct-3-ene |
InChI |
InChI=1S/C9H17Br/c1-3-4-6-9(2)7-5-8-10/h7H,3-6,8H2,1-2H3 |
InChI Key |
CUYPXQCHHBXXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)

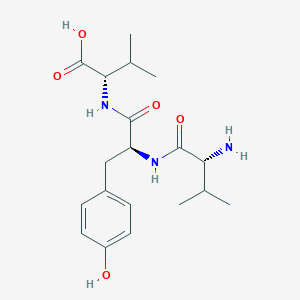
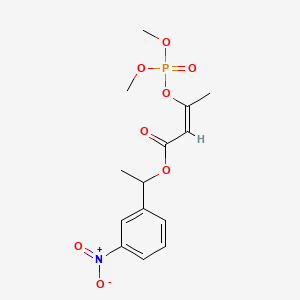
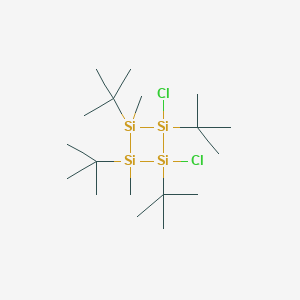

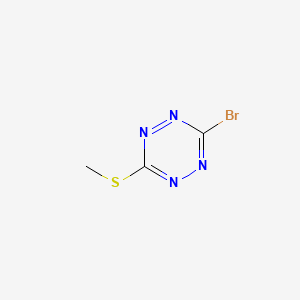

![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
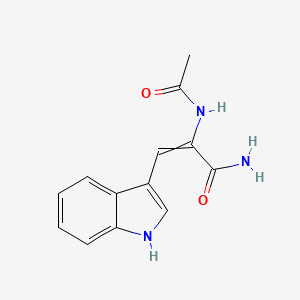
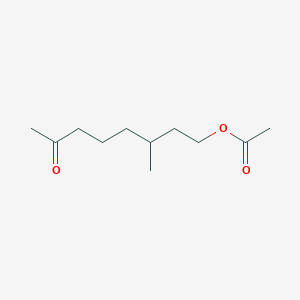

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
